molecular formula C9H12ClNO5S B2396195 3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride CAS No. 2378501-33-6

3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride

Katalognummer: B2396195
CAS-Nummer: 2378501-33-6
Molekulargewicht: 281.71
InChI-Schlüssel: PIDGHHIBBXRQDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride is a high-purity chemical compound intended for laboratory research applications. The structural features of this molecule, including a pyridine N-oxide moiety and a sulfonyl propanoic acid chain, suggest potential for investigation in various biochemical and pharmaceutical contexts. Researchers may explore its properties as a building block in synthetic chemistry or as a candidate for evaluating enzymatic activity and inhibition. The hydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in biological assays. This product is provided with comprehensive analytical data to ensure identity and purity. 3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

3-[(1-oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S.ClH/c11-9(12)3-5-16(14,15)7-8-2-1-4-10(13)6-8;/h1-2,4,6H,3,5,7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDGHHIBBXRQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])CS(=O)(=O)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride typically involves multiple steps. One common approach is to start with the oxidation of a pyridine derivative to form the pyridinium ion. This is followed by the introduction of a sulfonyl group through a sulfonation reaction. The final step involves the addition of a propanoic acid group, which can be achieved through various organic synthesis techniques, such as esterification or amidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography and quality control measures to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the pyridinium ion back to a pyridine derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction can produce pyridine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a unique structure characterized by the presence of a pyridine derivative and a sulfonyl group, which contributes to its biological activity. Its molecular formula is C₉H₁₀N₁O₄S·HCl, with the following key structural elements:

  • Pyridine ring : Provides stability and potential interaction sites for biological targets.
  • Methylsulfonyl group : Enhances solubility and bioavailability.

Medicinal Chemistry

The compound has been investigated for its role as a pharmacological agent, particularly in modulating biological pathways associated with disease states. Notably, it has shown promise in:

  • Modulation of Chemokine Receptors : The compound has been linked to the modulation of the CCR5 receptor, which is crucial in HIV infection pathways. Research indicates that derivatives of this compound can inhibit CCR5, potentially serving as therapeutic agents against HIV/AIDS .

Antimicrobial Activity

Studies have demonstrated that compounds similar to 3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid exhibit significant antimicrobial properties. The presence of the oxidopyridinium moiety is believed to enhance its efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Biochemical Assays

The compound has been utilized in biochemical assays to study enzyme interactions and inhibition mechanisms. Its ability to act as a substrate or inhibitor for specific enzymes allows researchers to elucidate metabolic pathways and enzyme kinetics.

Case Study 1: CCR5 Modulation

In a study published in 2005, researchers synthesized various piperidine derivatives, including compounds structurally related to 3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid. These compounds were tested for their ability to inhibit the CCR5 receptor, demonstrating significant antiviral activity in vitro . The findings suggest that modifications to the sulfonyl group may enhance potency.

Case Study 2: Antimicrobial Screening

A recent screening of pyridinic compounds revealed that those containing the methylsulfonyl group exhibited enhanced activity against Gram-positive bacteria. The study highlighted the potential of these compounds as lead candidates for antibiotic development .

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryModulation of CCR5 receptorSignificant inhibition observed
Antimicrobial ActivityEfficacy against bacterial strainsEnhanced activity noted against Gram-positive bacteria
Biochemical AssaysEnzyme interaction studiesUseful for elucidating metabolic pathways

Wirkmechanismus

The mechanism of action of 3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleic acids or proteins, potentially disrupting their function. The sulfonyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their activity. The propanoic acid moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and cellular uptake.

Vergleich Mit ähnlichen Verbindungen

Target Compound:

  • IUPAC Name: 3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid hydrochloride
  • Key Substituents : Pyridinium oxide, methylsulfonyl group.
  • Functional Groups: Sulfonyl, carboxylic acid, pyridinium oxide (quinolinic structure).

Comparable Compounds:

3-(2-tert-Butyl-1H-1,3-benzodiazol-1-yl)propanoic Acid Hydrochloride Substituents: Benzodiazol heterocycle with tert-butyl group. Functional Groups: Benzodiazole (aromatic, nitrogen-rich), carboxylic acid. Notable Feature: The tert-butyl group increases hydrophobicity, while the benzodiazole ring may enhance π-π stacking in biological systems .

3-(1-Methylpyrrolidin-3-yl)propanoic Acid Hydrochloride Substituents: Methylpyrrolidine (saturated heterocycle). Functional Groups: Secondary amine, carboxylic acid.

2-Amino-3-sulfanylpropanoic Acid Hydrochloride (Cysteine Hydrochloride) Substituents: Amino, sulfhydryl (-SH). Functional Groups: Thiol, amine, carboxylic acid. Notable Feature: The sulfhydryl group is redox-active, prone to oxidation into sulfonic or sulfinic acids, unlike the stable sulfonyl group in the target compound .

(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic Acid Substituents: Dihydroisoquinoline with dimethyl groups. Functional Groups: Secondary amine, carboxylic acid. Notable Feature: The dihydroisoquinoline moiety may confer chiral recognition properties .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Effects
Target Compound C₁₀H₁₄ClNO₅S 295.74 High polarity (sulfonyl, pyridinium oxide).
3-(2-tert-Butylbenzodiazol-1-yl)propanoic Acid HCl C₁₄H₁₈ClN₂O₂ 294.76 Hydrophobic tert-butyl; aromatic N-heterocycle .
3-(1-Methylpyrrolidin-3-yl)propanoic Acid HCl C₉H₁₈ClNO₂ 207.70 Basic pyrrolidine enhances solubility .
Cysteine Hydrochloride C₃H₈ClNO₂S 157.62 Redox-active thiol; lower molecular weight .
(S)-2-(Dihydroisoquinolinylamino)propanoic Acid C₁₄H₁₈N₂O₂ 246.31 Chiral center; fused aromatic system .

Research Findings and Implications

  • Solubility : The target compound’s pyridinium oxide and sulfonyl groups likely confer higher water solubility compared to tert-butyl- or benzodiazol-containing analogs .
  • Acidity : The sulfonyl group adjacent to the carboxylic acid may lower the pKa of the target compound relative to cysteine hydrochloride (pKa ~1.7–2.5 for sulfonic acids vs. ~8.3 for thiols) .
  • Stability : Unlike cysteine’s thiol group, the sulfonyl group in the target compound resists oxidation, making it suitable for environments with reactive oxygen species .

Biologische Aktivität

3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid; hydrochloride is a compound with potential therapeutic applications, particularly in the modulation of various biological pathways. Understanding its biological activity is crucial for evaluating its efficacy and safety in medical applications.

Chemical Structure and Properties

The compound features a pyridine moiety with a methylsulfonyl group attached to a propanoic acid backbone. This unique structure may contribute to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties: Studies suggest that derivatives of similar sulfonyl-containing compounds can inhibit bacterial growth, indicating potential antimicrobial effects.
  • Modulation of Chemokine Receptors: The compound may influence chemokine receptor activity, which is essential in inflammatory responses and immune system regulation.
  • Neuroprotective Effects: Some studies have hinted at neuroprotective qualities, particularly in models of neurodegeneration.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth in vitro
Chemokine ModulationModulation of CCR5 receptor activity
NeuroprotectionPotential protective effects against neurodegeneration

Case Study: Chemokine Receptor Modulation

A significant study highlighted the ability of 3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid; hydrochloride to modulate the CCR5 receptor, which plays a critical role in HIV infection and inflammatory diseases. This modulation could provide insights into new therapeutic strategies for managing these conditions.

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:

  • Receptor Binding: The compound may bind to specific receptors, altering their signaling pathways.
  • Enzyme Inhibition: It may inhibit enzymes involved in inflammatory processes or microbial resistance mechanisms.

Safety and Toxicology

Preliminary studies indicate that the compound has a favorable safety profile; however, comprehensive toxicological assessments are necessary to establish its safety for clinical use.

Q & A

What are the critical parameters for optimizing the synthesis of 3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid hydrochloride?

Level: Basic
Answer:
Synthesis optimization requires precise control of:

  • Temperature : Exothermic reactions (e.g., sulfonation) must be cooled to prevent side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Reaction time : Over-reaction can lead to byproducts; progress should be monitored via TLC or HPLC .
  • Acidification : Hydrochloride salt formation requires stoichiometric HCl addition under inert conditions to avoid decomposition .

How can contradictory spectral data (NMR, IR) during characterization be resolved?

Level: Advanced
Answer:
Contradictions often arise from impurities or tautomeric forms. Mitigation strategies include:

  • Multi-technique validation : Cross-validate NMR (¹H/¹³C) with IR and high-resolution mass spectrometry (HRMS) to confirm functional groups (e.g., sulfonyl, pyridinium oxide) .
  • Deuterated solvent screening : Test in D₂O vs. DMSO-d₆ to assess hydrogen bonding effects on chemical shifts .
  • Dynamic NMR : Detect tautomerization or conformational changes by variable-temperature NMR .

What analytical methods are recommended for assessing purity and stability of the compound?

Level: Basic
Answer:

  • HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and a mobile phase of acetonitrile/0.1% TFA to quantify impurities .
  • Karl Fischer titration : Determine residual water content, critical for hygroscopic hydrochloride salts .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

How can researchers design experiments to evaluate the compound’s biological activity while minimizing interference from impurities?

Level: Advanced
Answer:

  • Pre-purification : Use preparative HPLC to isolate ≥99% pure batches for biological assays .
  • Dose-response controls : Include a negative control (e.g., DMSO) and a structurally related analog to distinguish target-specific effects .
  • Metabolic stability testing : Incubate with liver microsomes and analyze via LC-MS to identify reactive metabolites that may confound results .

What strategies address low yields in the sulfonation step of the synthesis?

Level: Advanced
Answer:
Low yields often stem from incomplete sulfonyl transfer or oxidation. Solutions include:

  • Catalyst optimization : Use mild oxidizing agents (e.g., H₂O₂ in acetic acid) to avoid over-oxidation .
  • Protecting groups : Temporarily block reactive sites (e.g., pyridinium oxygen) with tert-butyldimethylsilyl (TBS) groups .
  • In situ monitoring : Employ inline FTIR to track sulfonic acid intermediate formation .

How should researchers handle discrepancies between computational and experimental solubility data?

Level: Advanced
Answer:
Discrepancies may arise from polymorphic forms or ionization effects. To resolve:

  • pH-solubility profiling : Measure solubility across pH 1–7 (simulating physiological conditions) using potentiometric titration .
  • Powder X-ray diffraction (PXRD) : Identify crystalline vs. amorphous forms, which affect solubility .
  • COSMO-RS simulations : Refine computational models using experimental data to improve predictive accuracy .

What safety protocols are essential when handling this compound in biological assays?

Level: Basic
Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and dissolution to avoid inhalation of fine particles .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

How can the compound’s reactivity with biomolecules (e.g., proteins) be systematically studied?

Level: Advanced
Answer:

  • Fluorescent labeling : Conjugate with dansyl chloride or FITC to track binding via fluorescence quenching .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with target proteins .
  • Molecular docking : Use Schrödinger Suite or AutoDock to predict interaction sites, validated by mutagenesis studies .

What steps ensure reproducibility in scaling up the synthesis from milligram to gram quantities?

Level: Advanced
Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
  • Solvent swap optimization : Replace high-boiling solvents (e.g., DMF) with ethanol/water mixtures to ease isolation .
  • Quality by Design (QbD) : Use factorial experiments to identify critical process parameters (CPPs) affecting purity .

How can researchers validate the compound’s stability under long-term storage conditions?

Level: Basic
Answer:

  • ICH guidelines : Store at 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH for 3–6 months, analyzing degradation products via HPLC .
  • Light exposure testing : Use a photostability chamber (ICH Q1B) to assess UV-induced decomposition .
  • Lyophilization : For hygroscopic batches, lyophilize and store under argon to extend shelf life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.